Bienvenue dans la boutique en ligne BenchChem!

Aluminium holmium trioxide

Perovskite stability DFT formation energy Thermodynamic phase selection

Researchers sourcing rare-earth aluminate perovskites face inconsistent crystal quality and inadequate property characterization, leading to failed Czochralski growth or unpredictable magnetic behavior. HoAlO₃ (CAS 12003-61-1) overcomes these challenges with experimentally validated single-crystal growth exceeding 40 mm, a wide band gap of ~5.84 eV, and a unique positive magnetothermal conductivity response below 20 K. - Grown as straight, >40 mm Czochralski single crystals - unlike DyAlO₃, which fails this method - Half-metallic ferromagnetic (4.00 μB) & highest thermodynamic stability (-3.765 eV/atom) among half-metallic RAlO₃ compounds - Enables pressureless SiC densification at 1700°C via excellent grain boundary wettability Supplied as high-purity powder or custom substrates with rigorous XRD and ICP-MS characterization. Reliable B2B fulfillment for R&D and pilot-scale orders.

Molecular Formula AlHoO3
Molecular Weight 239.909
CAS No. 12003-61-1
Cat. No. B576884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium holmium trioxide
CAS12003-61-1
Synonymsaluminium holmium trioxide
Molecular FormulaAlHoO3
Molecular Weight239.909
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Al+3].[Ho+3]
InChIInChI=1S/Al.Ho.3O/q2*+3;3*-2
InChIKeyQUHWUOCJPUZBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HoAlO₃ Procurement-Grade Properties and Perovskite Classification


Aluminium holmium trioxide (CAS 12003-61-1), also referred to as holmium aluminate or HoAlO₃, is a rare-earth perovskite oxide crystallizing in the orthorhombic Pnma space group (No. 62). It belongs to the RAlO₃ family in which trivalent holmium occupies the A-site and aluminum the B-site of the ABO₃ perovskite lattice, with Ho³⁺ in 8-coordinate geometry and Al³⁺ in corner-sharing AlO₆ octahedra [1]. First-principles calculations yield a formation energy of −3.765 eV/atom, a GGA-level band gap of approximately 5.84 eV, and a bulk density of 7.69 g/cm³, establishing HoAlO₃ as the most thermodynamically stable cubic perovskite among its immediate rare-earth aluminate neighbors [1][2].

Why HoAlO₃ Cannot Be Interchanged with Other RAlO₃ Perovskites


The RAlO₃ perovskite family exhibits markedly divergent physical properties depending on the rare-earth cation, despite identical stoichiometry and crystal structure. These differences arise from the 4f electron configuration, ionic radius, and spin–orbit coupling of each lanthanide ion, which directly govern electronic band structure, magnetic ordering, thermal transport, and even processability during single-crystal growth. Substituting one rare-earth aluminate for another without accounting for these property divergences can lead to catastrophic failure in Czochralski crystal growth (e.g., twisting, melt separation), unintended electronic behavior (half-metallic versus semiconducting character), or reversed thermal conductivity response under applied magnetic fields [1][2][3]. The quantitative evidence below demonstrates that HoAlO₃ occupies a distinct and non-interchangeable position within the RAlO₃ landscape.

Quantitative Differentiation Evidence for HoAlO₃


Thermodynamic Formation Energy Advantage

Among the orthorhombic RAlO₃ perovskites, HoAlO₃ exhibits the most negative formation energy calculated by identical DFT methodology (GGA), indicating superior thermodynamic stability relative to its closest rare-earth neighbors DyAlO₃ and GdAlO₃ [1][2][3]. This ranking has direct implications for phase-purity retention during high-temperature synthesis and long-term operational stability.

Perovskite stability DFT formation energy Thermodynamic phase selection

Czochralski Single-Crystal Growth Yield

In a direct head-to-head Czochralski growth comparison using identical hot-zone geometry, HoAlO₃ and ErAlO₃ crystals exceeding 40 mm in length with straight cylindrical bodies were successfully grown from the melt, whereas DyAlO₃ crystals encountered severe twisting and spontaneous separation from the melt under the same experimental conditions [1]. The failure of DyAlO₃ was traced to its strong absorption peaks near 1100 nm, matching the maximum emissive spectrum of the crucible material, which generated adverse internal radiative heat transfer through the growing crystal.

Czochralski crystal growth Perovskite single crystal Melt growth processability

Half-Metallic Ferromagnetic Character

DFT calculations employing both GGA and GGA+U approaches consistently classify HoAlO₃ as a half-metallic ferromagnet—exhibiting metallic density of states in one spin channel and an insulating gap in the other—whereas GdAlO₃ and ErAlO₃ are semiconductors with a gap in both spin channels [1][2]. This electronic structure divergence is a qualitative, application-determining difference: half-metals are candidates for 100% spin-polarized current injection in spintronic devices, while semiconductors are not.

Spintronics Half-metallic ferromagnet Electronic band structure

Saturated Magnetic Moment Differentials

Spin-polarized DFT calculations reveal a monotonic decrease in the calculated total magnetic moment across the series GdAlO₃ (7.02 μB) → DyAlO₃ (5.00 μB) → HoAlO₃ (4.00 μB), consistent with the decreasing number of unpaired 4f electrons from Gd³⁺ (4f⁷) through Dy³⁺ (4f⁹) to Ho³⁺ (4f¹⁰) [1]. This systematic trend permits rational selection of the RAlO₃ compound whose magnetic moment best matches a target device specification.

Magnetic moment DFT spin polarization Ferromagnetic perovskite

Low-Temperature Magnetothermal Conductivity Response

Single-crystal thermal conductivity measurements between 2 and 20 K in magnetic fields of 0–5 T reveal a striking qualitative divergence: the thermal conductivity of HoAlO₃ increases with applied magnetic field, whereas DyAlO₃ and ErAlO₃ exhibit the opposite behavior—their thermal conductivity decreases under identical field conditions [1]. This reversal is attributed to the differing ground-state energy-level schemes of Kramer (Dy³⁺, Er³⁺) versus non-Kramer (Ho³⁺) ions, which govern resonant phonon scattering by rare-earth ions.

Cryogenic thermal transport Magnetothermal properties Magnetic refrigeration

Liquid-Phase Sintering Aid for SiC Densification

HoAlO₃ has been experimentally identified and validated via TEM and EBSD as a stoichiometric liquid-forming sintering aid that enables pressureless densification of SiC ceramics at temperatures as low as 1700 °C, with excellent wettability on SiC grain surfaces [1][2]. The Ho–Al–O liquid phase forms at the exact 1:1:3 (Ho:Al:O) stoichiometry of HoAlO₃, distinguishing it from other Ho–Al–O phases such as Ho₄Al₂O₉ or Ho₃Al₅O₁₂. Comparable RAlO₃ perovskites (e.g., LaAlO₃, YAlO₃) have not been reported to form an analogous stoichiometric liquid phase with equivalent wetting characteristics on SiC.

SiC ceramic densification Liquid-phase sintering Ceramic matrix composite

Procurement Application Scenarios for HoAlO₃


Single-Crystal Substrates for Epitaxial Oxide Films

The demonstrated ability to grow HoAlO₃ single crystals exceeding 40 mm in length with straight cylindrical bodies via the Czochralski method [1] makes HoAlO₃ a viable candidate for single-crystal substrate applications where large-area, high-quality perovskite substrates are required for epitaxial growth of functional oxide thin films. Unlike DyAlO₃, which cannot be successfully grown by this method, HoAlO₃ offers the combination of orthorhombic Pnma perovskite structure, high density (7.69 g/cm³), and wide band gap (~5.84 eV GGA) suitable for use as an insulating substrate in oxide electronics.

Half-Metallic Electrode for Spintronic Devices

HoAlO₃ is one of a limited subset of RAlO₃ perovskites exhibiting half-metallic ferromagnetic character—metallic in one spin channel and insulating in the other—as confirmed by two independent DFT studies [1][2]. With a calculated magnetic moment of 4.00 μB and the highest thermodynamic stability among the half-metallic RAlO₃ compounds, HoAlO₃ is positioned as a candidate spin-filter electrode material for magnetic tunnel junctions and other spintronic devices where 100% spin-polarized current injection is sought.

Magnetocaloric Material for Cryogenic Refrigeration

The unique positive magnetothermal conductivity response of HoAlO₃—where thermal conductivity increases under applied magnetic field, opposite to DyAlO₃ and ErAlO₃ [1]—combined with the successful growth of high-quality single crystals [2], supports the evaluation of HoAlO₃ as a magnetic refrigerant or thermal switch component in the 4.2–20 K temperature range. Single crystals of RAlO₃ (R = Dy, Ho, Er) have been specifically investigated for magnetic refrigeration applications using the Carnot cycle below 20 K [3].

Sintering Aid for SiC Ceramic Matrix Composites

HoAlO₃ has been experimentally validated as a stoichiometric liquid-forming additive that enables pressureless densification of SiC ceramics at 1700 °C, with confirmed excellent wettability on SiC grain boundaries [1]. This application is uniquely supported for HoAlO₃ within the RAlO₃ family, making it a targeted procurement choice for manufacturers of SiC-based ceramic matrix composites serving aerospace propulsion, nuclear fusion reactor, and high-temperature structural markets where lower processing temperatures reduce energy cost and fiber degradation.

Quote Request

Request a Quote for Aluminium holmium trioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.